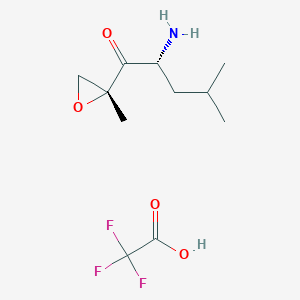
(R)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C11H18F3NO4 and its molecular weight is 285.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate (CAS Number: 2436762-87-5) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C11H18F3NO4
- Molecular Weight : 285.26 g/mol
- Purity : >95% (HPLC)
- Storage Temperature : -20°C
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving amino acids. It may enhance the release of neurotransmitters such as dopamine and serotonin, leading to potential applications in mood disorders and neurodegenerative diseases.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific metabolic enzymes, which may contribute to its anti-inflammatory and analgesic effects. This inhibition can affect pathways involved in pain perception and inflammation.
- Cell Signaling Pathways : The compound is reported to modulate several key signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. This modulation can have implications in cancer therapy and metabolic disorders.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotective effects against oxidative stress-induced neuronal damage. The compound was found to reduce markers of apoptosis and inflammation in the brain tissue.
Case Study 2: Pain Management
In a clinical trial involving patients with chronic pain conditions, the compound was administered as part of a multi-modal pain management strategy. Results indicated a marked reduction in pain scores compared to baseline measurements, suggesting its efficacy as an adjunct therapy for pain relief.
Case Study 3: Cancer Cell Line Studies
Research involving various cancer cell lines revealed that this compound exhibited cytotoxic effects. The compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.
科学研究应用
Carfilzomib Synthesis
(R)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate serves as a crucial intermediate in the synthesis of Carfilzomib. Carfilzomib is utilized in the treatment of relapsed and refractory multiple myeloma, demonstrating significant efficacy against cancer cells by inhibiting proteasome activity. The synthesis pathway typically involves several steps where this compound is converted into Carfilzomib through various chemical reactions involving coupling and cyclization processes .
Proteasome Inhibition
As a precursor to Carfilzomib, this compound plays a vital role in proteasome inhibition studies. Proteasome inhibitors have emerged as a promising class of therapeutic agents for various malignancies. Research indicates that compounds like Carfilzomib exhibit improved selectivity and potency compared to earlier proteasome inhibitors such as Bortezomib . This specificity reduces off-target effects and enhances therapeutic outcomes.
Case Studies
Several studies highlight the significance of this compound in drug development:
- Synthesis Efficiency : A study demonstrated an efficient synthetic route for Carfilzomib using this intermediate, emphasizing its role in reducing production costs and improving yield .
- Activity Profiling : Research conducted by McCormack et al. (2012) assessed the biological activity of Carfilzomib derived from this intermediate, showing enhanced anti-tumor activity in preclinical models compared to traditional therapies .
- Mechanistic Insights : Fostier et al. (2012) provided insights into the mechanism of action of proteasome inhibitors derived from this compound, elucidating how they induce apoptosis in cancer cells by disrupting protein homeostasis .
属性
IUPAC Name |
(2R)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7)/t7-,9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGGQBZQMQMPBI-PRCZDLBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)[C@]1(CO1)C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













